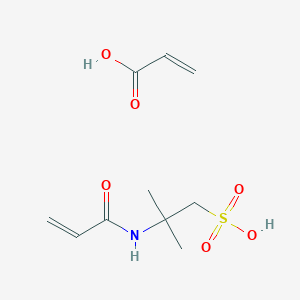

2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid is a compound that belongs to the class of sulfonic acid acrylic monomers. It is known for its reactivity and hydrophilicity, making it valuable in various industrial and scientific applications. This compound is used in the synthesis of polymers and has applications in water treatment, oil fields, and medical hydrogels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid typically involves the Ritter reaction of acrylonitrile and isobutylene in the presence of sulfuric acid and water . The reaction conditions include maintaining a temperature of around 40°C and using a mixture of acrylonitrile, sulfuric acid, and phosphoric acid to achieve high purity and yield .

Industrial Production Methods

Industrial production methods for this compound include both batch and continuous processes. The batch process involves adding liquid isobutene to an acrylonitrile/sulfuric acid/phosphoric acid mixture, while the continuous process ensures high purity (up to 99.7%) and improved yield (up to 89% based on isobutene) .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, phosphoric acid, and acrylonitrile . The reaction conditions typically involve maintaining specific temperatures and using catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include polymers such as poly(2-acrylamido-2-methylpropanesulfonic acid-co-acrylic acid) and poly(acrylic acid-co-2-acrylamido-2-methyl propane sulfonic acid) .

Scientific Research Applications

2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of various polymers and copolymers.

Biology: Utilized in the development of hydrogels for tissue engineering and drug delivery.

Medicine: Applied in the creation of antibacterial and antifouling materials.

Industry: Employed in water treatment, oil fields, and emulsion coatings

Mechanism of Action

The mechanism of action of 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid involves its ability to alter the chemical properties of anionic polymers. The sulfonic acid group imparts anionic character and hydrophilicity, which enhances water absorption and transport characteristics. This compound also provides hydrolytic and thermal stability to the polymers it forms .

Comparison with Similar Compounds

Similar Compounds

- 2-Acrylamido-2-methyl-1-propanesulfonic acid

- 3-Sulfopropyl acrylate potassium salt

- Sodium 4-vinylbenzenesulfonate

- N,N-Dimethylacrylamide

Uniqueness

2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid is unique due to its high reactivity and hydrophilicity, which make it suitable for a wide range of applications. Its ability to form stable polymers with enhanced water absorption and transport characteristics sets it apart from similar compounds .

Properties

Molecular Formula |

C10H17NO6S |

|---|---|

Molecular Weight |

279.31 g/mol |

IUPAC Name |

2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid |

InChI |

InChI=1S/C7H13NO4S.C3H4O2/c1-4-6(9)8-7(2,3)5-13(10,11)12;1-2-3(4)5/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5) |

InChI Key |

XOHCVEDNEBOCBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CS(=O)(=O)O)NC(=O)C=C.C=CC(=O)O |

Related CAS |

40623-75-4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)

![Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate](/img/structure/B12327217.png)

![17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12327240.png)

![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12327253.png)

![3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)